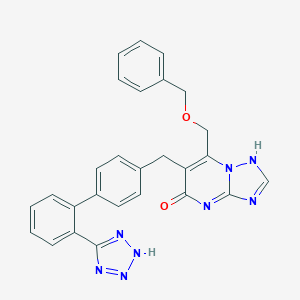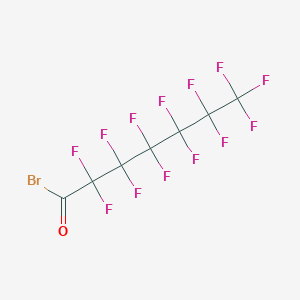
Tridecafluoroheptanoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tridecafluoroheptanoyl bromide and related compounds involves the reaction of hexa-alkylphosphorus triamides with trifluoromethyl bromide, leading to the formation of trifluoromethyltris(dialkylamino)phosphonium bromides. These compounds have been utilized for the trifluoromethylation of various substrates, showcasing the versatility and reactivity of trifluoromethyl-containing compounds (Chernega et al., 1995).
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds, such as tridecafluoroheptanoyl bromide, has been extensively studied using techniques like X-ray crystallography. These studies reveal a distorted tetrahedral bond configuration around the phosphorus atom, with a rather long C-P bond, indicative of the unique structural aspects imparted by the trifluoromethyl group (Chernega et al., 1995).
Chemical Reactions and Properties
Tridecafluoroheptanoyl bromide undergoes various chemical reactions, including perfluoroalkylation of aromatic compounds, which occurs under specific conditions facilitated by sulfur dioxide radical anion precursors. This method allows for the regioselective perfluoroalkylation of electron-rich aromatic compounds, demonstrating the compound's utility in synthetic organic chemistry (Tordeux, Langlois, & Wakselman, 1990).
科学的研究の応用
1. Environmental Science and Pollution Research
- Application Summary : Tridecafluoroheptanoyl bromide is used in the study of the formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compounds .
- Methods of Application : The study involves the oxidative transformation of n-C8F18 (a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .
- Results : The study found that the formation of the building monomer C2F4 should be suppressed under thermolysis oxidation conditions at which synthesis of trifluoroacetic acids is preferred . The kinetic model illustrates a near-complete conversion of the PTFE model compound into perfluorocarboxylic acids .
2. Chemical Science
- Application Summary : Tridecafluoroheptanoyl bromide is used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
3. Organic Chemistry
- Application Summary : Tridecafluoroheptanoyl bromide is used in the α-bromination reaction of carbonyl compounds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Specific safety and hazard information for Tridecafluoroheptanoyl bromide is not readily available. However, similar compounds can be harmful if swallowed, cause skin irritation, serious eye damage, respiratory irritation, and may be very toxic to aquatic life with long-lasting effects1011.
将来の方向性
The future directions of research involving Tridecafluoroheptanoyl bromide are not readily available. However, fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique properties121314. Therefore, the development of new synthetic methods and applications for such compounds is a promising area of research.
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDGCKMRBEXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF13O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379827 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluoroheptanoyl bromide | |
CAS RN |
159623-34-4 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

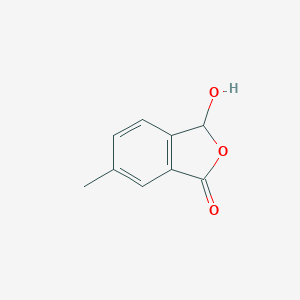
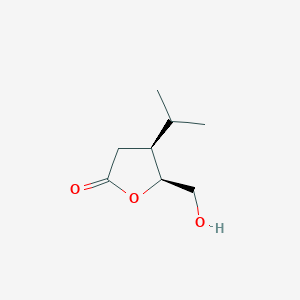
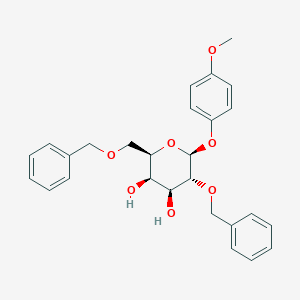

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
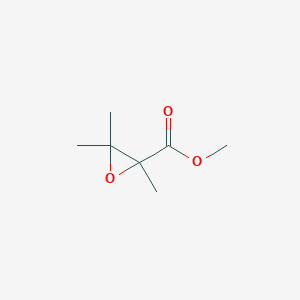
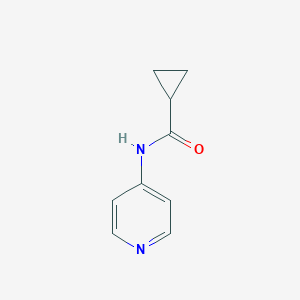
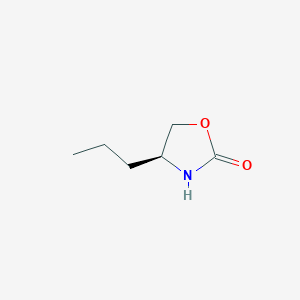
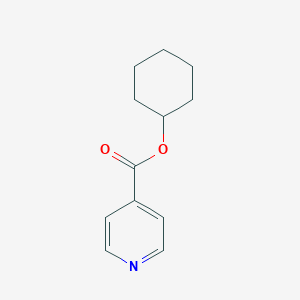
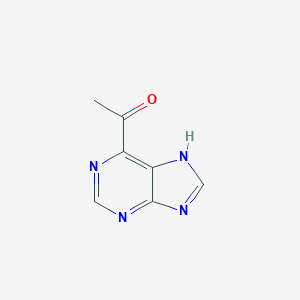
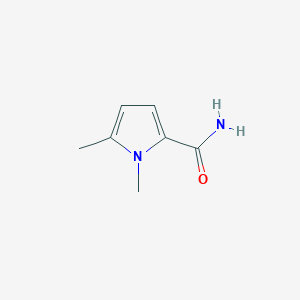
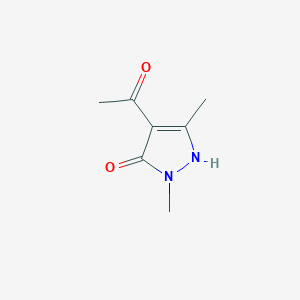
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
